1,5-Bis(4-amidinophenoxy)-3-pentanol 1,5-Bis(4-amidinophenoxy)-3-pentanol
Brand Name: Vulcanchem
CAS No.: 133991-33-0
VCID: VC21144954
InChI: InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23)
SMILES: C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol

1,5-Bis(4-amidinophenoxy)-3-pentanol

CAS No.: 133991-33-0

Cat. No.: VC21144954

Molecular Formula: C19H24N4O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1,5-Bis(4-amidinophenoxy)-3-pentanol - 133991-33-0

Specification

CAS No. 133991-33-0
Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
IUPAC Name 4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide
Standard InChI InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23)
Standard InChI Key LZRGIVAJLHKJOI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O
Canonical SMILES C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator